Plasma Exposure: (S)-Rabeprazole Demonstrates Lower AUC Than (R)-Rabeprazole Across All CYP2C19 Genotypes
In a clinical pharmacokinetic study of 24 healthy subjects administered a single 20 mg oral dose of racemic rabeprazole, the area under the plasma concentration-time curve (AUC) of (S)-rabeprazole was consistently lower than that of the (R)-enantiomer across all CYP2C19 genotype groups [1]. The stereoselective difference in exposure was genotype-dependent, with the R/S AUC ratio ranging from 1.8-fold in homozygous extensive metabolizers to 2.4-fold in poor metabolizers [1]. This demonstrates that (S)-rabeprazole is the more rapidly cleared enantiomer under all tested metabolic phenotypes, a property that fundamentally distinguishes it from the (R)-enantiomer in vivo [2].
| Evidence Dimension | AUC ratio ((R)-rabeprazole : (S)-rabeprazole) following racemic administration |
|---|---|
| Target Compound Data | (S)-rabeprazole AUC baseline (denominator in R/S ratio) |
| Comparator Or Baseline | (R)-rabeprazole: AUC 1.8-fold to 2.4-fold greater than (S)-enantiomer |
| Quantified Difference | R/S AUC ratio = 1.8 (homEMs), 2.2 (hetEMs), 2.4 (PMs) |
| Conditions | Single oral dose of 20 mg racemic rabeprazole; 24 healthy Japanese subjects stratified by CYP2C19 genotype |
Why This Matters
Procurement of isolated (S)-rabeprazole is essential for research applications where the stereochemistry-dependent exposure profile must be characterized independently of the higher-exposure (R)-enantiomer.
- [1] Miura M, Kagaya H, Tada H, Uno T, Yasui-Furukori N, Tateishi T, Suzuki T. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. Br J Clin Pharmacol. 2006 Mar;61(3):315-20. View Source
- [2] Miura M. Enantioselective disposition of lansoprazole and rabeprazole in human plasma. Yakugaku Zasshi. 2006 Jun;126(6):395-402. View Source
